molecular formula C13H20N2O2 B1626282 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline CAS No. 394248-90-9

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

Cat. No. B1626282
CAS RN: 394248-90-9
M. Wt: 236.31 g/mol
InChI Key: VBPMITJBSXBGOI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, also known as MPEP, is a novel anxiolytic compound used in scientific research. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds similar to this compound was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O2. The InChI code is 1S/C13H20N2O2/c1-16-13-10-11 (14)4-5-12 (13)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.31 g/mol. The InChI key is VBPMITJBSXBGOI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Application in Molecular Probes

  • Facile Synthesis and Antimicrobial Activity : Banoji et al. (2022) describe a one-pot synthetic method for substituted anilines, including those with methoxy groups, showing potential as fluorescence probes in biological imaging. This method combines affordability, efficiency, and broad applicability, marking a significant advancement in synthesizing molecular probes for biological applications (Banoji et al., 2022).

Structural Analysis and Synthesis Techniques

  • Crystal Structure and DFT Studies : Ahankar et al. (2021) developed a new pyrrolidinone derivative involving aniline, showcasing its structure through spectroscopy and X-ray analysis. This study enhances our understanding of molecular structures and intermolecular interactions in synthetic chemistry (Ahankar et al., 2021).

Biochemical Applications

  • Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) performed docking studies on aniline derivatives, analyzing their role as c-Met kinase inhibitors. These studies contribute to developing predictive models for biological activities, crucial for drug discovery and development (Caballero et al., 2011).

Green Chemistry and Eco-friendly Synthesis

  • Ultrasound-Promoted Synthesis in Aqueous Medium : Franco et al. (2012) explored the green sonochemical preparation of pyrrolidin-2-ones, highlighting the use of water as an eco-friendly solvent. This research emphasizes sustainable processes in organic synthesis, aligning with environmental conservation goals (Franco et al., 2012).

Coordination Chemistry

  • Hg(II) Complexes of Schiff-base Ligands : Basu Baul et al. (2014) investigated the formation of monomeric and polymeric structures in Hg(II) complexes, involving methoxy-aniline derivatives. This study provides insights into the structural diversity and fluorescent properties of metal complexes, useful in coordination chemistry (Basu Baul et al., 2014).

Insecticidal Applications

  • Ionic Liquid-Supported Synthesis of Piperazine Derivatives : Shen et al. (2013) synthesized aniline derivatives showing selective insecticidal bioactivities. This research opens avenues for developing new insecticides with novel modes of action (Shen et al., 2013).

Nonlinear Optical (NLO) Applications

  • Binary Solids for NLO Applications : Draguta et al. (2015) synthesized binary adducts involving pyridinyl aniline derivatives, focusing on the factors influencing polar crystal formation. This research is pivotal for understanding materials suitable for NLO applications (Draguta et al., 2015).

Fluorescence Studies

  • Fluorescence of Methoxy-Phenyl Substituted Derivatives : Zhou et al. (2010) studied the fluorescence properties of a methoxyphenyl substituted derivative, revealing its significantly stronger intensity compared to C60, a benchmark in fluorescence studies. This research enhances our understanding of molecular fluorescence (Zhou et al., 2010).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity of Derivatives : Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives, including pyrrolidin-1-yl variants, evaluating their antimicrobial activity. This study contributes to the search for new antimicrobial agents (Bogdanowicz et al., 2013).

Materials Chemistry

  • Bonding of Nitrogen-Containing Organic Molecules to Silicon Surfaces : Cao et al. (2001) explored the adsorption of pyrrole and aniline on Si(001) surfaces, investigating their aromatic character and bonding configurations. This study is significant for materials science, particularly in semiconductor technology (Cao et al., 2001).

Safety and Hazards

The safety and hazards of 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline are not explicitly mentioned in the available resources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-13-10-11(14)4-5-12(13)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPMITJBSXBGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471397
Record name 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394248-90-9
Record name 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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